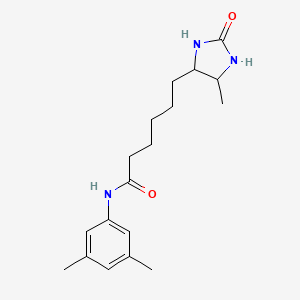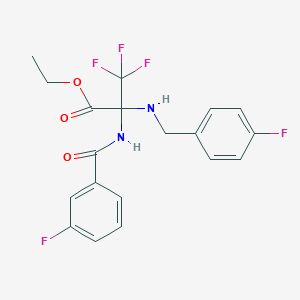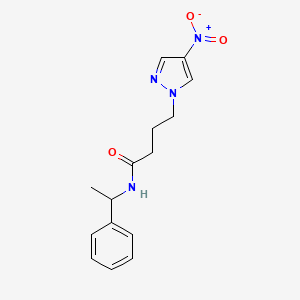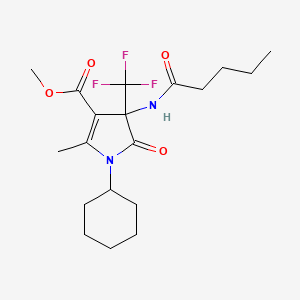![molecular formula C12H12F6N2O2 B11487512 Methyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}carbamate](/img/structure/B11487512.png)
Methyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylphenyl)amino]propan-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE is a fluorinated organic compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE typically involves the reaction of hexafluoropropylene with hexafluoroacetone, followed by hydrogenation to produce 1,1,1,3,3,3-hexafluoro-2-propanol . This intermediate is then reacted with 3-methylphenylamine and methyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorinated carbon centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Yields amines and alcohols.
Substitution: Forms substituted carbamates and fluorinated derivatives.
Scientific Research Applications
METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance binding affinity and selectivity, leading to inhibition or modulation of target activity. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with similar applications in synthesis and catalysis.
Uniqueness
METHYL N-{1,1,1,3,3,3-HEXAFLUORO-2-[(3-METHYLPHENYL)AMINO]PROPAN-2-YL}CARBAMATE stands out due to its unique combination of fluorinated and aromatic groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where high stability and reactivity are required.
Properties
Molecular Formula |
C12H12F6N2O2 |
|---|---|
Molecular Weight |
330.23 g/mol |
IUPAC Name |
methyl N-[1,1,1,3,3,3-hexafluoro-2-(3-methylanilino)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H12F6N2O2/c1-7-4-3-5-8(6-7)19-10(11(13,14)15,12(16,17)18)20-9(21)22-2/h3-6,19H,1-2H3,(H,20,21) |
InChI Key |
QKJDEQAUEXJPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11487447.png)
![1-(5-bromothiophen-2-yl)-2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11487451.png)


![3-(4-bromophenoxy)-5-(vinylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11487485.png)
![N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487486.png)
![1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11487494.png)

![2-[(5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11487499.png)
![1-(3-fluorophenyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11487502.png)
![Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate](/img/structure/B11487507.png)
![N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B11487513.png)
![methyl N-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]-S-benzylcysteinate](/img/structure/B11487518.png)
